Propanoic acid, 2,2-dimethyl-, 3-butynyl ester
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Overview
Description
Propanoic acid, 2,2-dimethyl-, 3-butynyl ester is an organic compound with the molecular formula C₉H₁₄O₂. It is an ester derived from propanoic acid and 3-butyn-1-ol. This compound is known for its unique structure, which includes a butynyl group attached to the ester functionality, making it a subject of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, 3-butynyl ester typically involves the esterification reaction between propanoic acid, 2,2-dimethyl- and 3-butyn-1-ol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The general reaction can be represented as follows:
Propanoic acid, 2,2-dimethyl-+3-butyn-1-ol→Propanoic acid, 2,2-dimethyl-, 3-butynyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are continuously fed into the reactor, and the ester product is continuously removed. This method ensures high efficiency and yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 3-butynyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 2,2-dimethyl-, 3-butynyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce ester functionalities into molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: Research into its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which propanoic acid, 2,2-dimethyl-, 3-butynyl ester exerts its effects depends on the specific reaction it undergoes. For example:
Esterification: The acid-catalyzed esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water.
Hydrolysis: The ester can be hydrolyzed by water in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2,2-dimethyl-, butyl ester: Similar in structure but with a butyl group instead of a butynyl group.
Propanoic acid, 2,2-dimethyl-, ethyl ester: Contains an ethyl group instead of a butynyl group.
Propanoic acid, 2,2-dimethyl-, methyl ester: Contains a methyl group instead of a butynyl group.
Uniqueness
Propanoic acid, 2,2-dimethyl-, 3-butynyl ester is unique due to the presence of the butynyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The butynyl group can participate in additional reactions such as alkyne-specific transformations, making this compound versatile in synthetic chemistry.
Properties
CAS No. |
211510-44-0 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
but-3-ynyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H14O2/c1-5-6-7-11-8(10)9(2,3)4/h1H,6-7H2,2-4H3 |
InChI Key |
QEASBJVYEJMNKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCCC#C |
Origin of Product |
United States |
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